molecular formula C20H16Cl2FN3O2 B2918482 N-(3-chloro-4-fluorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946215-09-4

N-(3-chloro-4-fluorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2918482
CAS No.: 946215-09-4
M. Wt: 420.27
InChI Key: HGWKVUVGBZCZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946215-09-4) is a pyridazinone derivative with a molecular formula of C20H16Cl2FN3O2 and a molecular weight of 420.3 g/mol . Its structure comprises a pyridazinone core substituted at position 3 with a 4-chlorophenyl group and a butanamide side chain terminating in a 3-chloro-4-fluorophenyl moiety. The compound’s design leverages halogen substituents (Cl, F) to modulate lipophilicity and electronic properties, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O2/c21-14-5-3-13(4-6-14)18-9-10-20(28)26(25-18)11-1-2-19(27)24-15-7-8-17(23)16(22)12-15/h3-10,12H,1-2,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWKVUVGBZCZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12Cl2FN3O\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{F}\text{N}_3\text{O}

This compound features a complex arrangement that includes a pyridazine ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the pyridazine core.
  • Introduction of the chlorinated phenyl groups.
  • Amide bond formation to yield the final product.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Apoptosis induction, G2/M phase arrest
A549 (Lung Cancer)20.0Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values suggest it may serve as a lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Mechanistic Insights : Investigations into the molecular targets of this compound revealed interactions with proteins involved in apoptosis signaling pathways, indicating potential for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridazinone Core Modifications

Compound A : N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
  • Structural Differences: Pyridazinone substituent: 4-fluorophenyl (vs. 4-chlorophenyl in the target compound). Amide side chain: 4-fluoro-3-(trifluoromethyl)phenyl (vs. 3-chloro-4-fluorophenyl).
  • The trifluoromethyl group increases electron-withdrawing effects and lipophilicity (logP), which may influence membrane permeability .
Compound B : 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide
  • Structural Differences: Pyridazinone substituent: 3,4-dimethoxyphenyl (electron-donating methoxy groups). Amide side chain: 3-fluoro-4-methylphenyl.
  • Implications: Methoxy groups improve solubility but may reduce metabolic stability due to susceptibility to demethylation.

Side Chain Variations

Compound C : 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide (CAS 953257-23-3)
  • Structural Differences: Pyridazinone substituent: 4-methoxyphenyl. Amide side chain: 4-(trifluoromethoxy)phenyl.
  • Implications :
    • The methoxy group enhances solubility but may reduce target affinity compared to chloro substituents.
    • Trifluoromethoxy groups confer high metabolic stability and strong electronegativity, beneficial for receptor binding .
Compound D : N-(3-chloro-4-fluorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1232792-38-9)
  • Structural Differences: Shorter acetamide chain (vs. butanamide). Pyridazinone substituent: 2-fluorophenyl.
  • Implications: The acetamide chain reduces conformational flexibility, possibly limiting interactions with deep binding pockets.

Functional Group Additions

Compound E : 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide (CAS 953159-12-1)
  • Structural Differences: Pyridazinone substituent: Unsubstituted phenyl. Amide side chain: 4-sulfamoylphenethyl.
  • Implications: The sulfonamide group introduces hydrogen-bonding capacity, improving water solubility and target engagement. Lack of halogenation on the pyridazinone may reduce lipophilicity and membrane penetration .

Comparative Data Table

Compound Pyridazinone Substituent Amide Side Chain Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-chlorophenyl 3-chloro-4-fluorophenyl C20H16Cl2FN3O2 420.3
Compound A 4-fluorophenyl 4-fluoro-3-(trifluoromethyl)phenyl C20H15F4N3O2 421.3
Compound B 3,4-dimethoxyphenyl 3-fluoro-4-methylphenyl C23H24FN3O4 433.5
Compound C 4-methoxyphenyl 4-(trifluoromethoxy)phenyl C22H20F3N3O4 447.4
Compound D 2-fluorophenyl 3-chloro-4-fluorophenyl (acetamide) C18H13ClF2N3O2 376.8
Compound E Phenyl 4-sulfamoylphenethyl C22H24N4O4S 440.5

Research Implications

  • Halogen Effects : Chloro and fluoro substituents in the target compound optimize a balance between lipophilicity and electronic effects, favoring target binding and stability.
  • Side Chain Length : The butanamide chain in the target compound provides greater conformational flexibility compared to shorter chains (e.g., acetamide in Compound D), enabling interactions with extended binding sites.
  • Solubility vs. Affinity : Methoxy and sulfonamide groups (Compounds B, C, E) enhance solubility but may trade off binding affinity due to reduced hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.